
13,14-Dihydroxydocosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,14-Dihydroxydocosanoic acid: is a long-chain fatty acid with the molecular formula C22H44O4 13,14-dihydroxybehenic acid . This compound is characterized by the presence of two hydroxyl groups located at the 13th and 14th carbon positions of the docosanoic acid chain . It is a significant biomarker for certain types of seed oils, particularly those from the Brassicaceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions: 13,14-Dihydroxydocosanoic acid can be synthesized from cis-13-docosenoic acid through a two-stage process . The first stage involves the reaction of cis-13-docosenoic acid with dihydrogen peroxide in the presence of formic acid and water at room temperature. The second stage involves the treatment of the intermediate product with potassium hydroxide in water under reflux conditions for four hours .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 13,14-Dihydroxydocosanoic acid undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used to oxidize the hydroxyl groups to ketones or carboxylic acids.
Reduction: Reducing agents like or can reduce the hydroxyl groups to alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like or .
Major Products: The major products formed from these reactions include ketones , carboxylic acids , and alkanes , depending on the specific reaction conditions and reagents used .
Scientific Research Applications
13,14-Dihydroxydocosanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 13,14-dihydroxydocosanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 13th and 14th positions allow it to participate in hydrogen bonding and other interactions with enzymes and receptors involved in lipid metabolism . These interactions can influence the activity of enzymes such as lipases and oxidoreductases , thereby affecting metabolic pathways .
Comparison with Similar Compounds
- 11,12-Dihydroxyeicosanoic acid
- 13,14-Dihydroxybehenic acid
Comparison: 13,14-Dihydroxydocosanoic acid is unique due to its specific hydroxylation pattern and chain length. Compared to 11,12-dihydroxyeicosanoic acid, it has a longer carbon chain, which can influence its physical and chemical properties . The presence of hydroxyl groups at the 13th and 14th positions also distinguishes it from other hydroxylated fatty acids, making it a valuable biomarker for specific seed oils .
Properties
CAS No. |
616-01-3 |
|---|---|
Molecular Formula |
C22H44O4 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
13,14-dihydroxydocosanoic acid |
InChI |
InChI=1S/C22H44O4/c1-2-3-4-5-11-14-17-20(23)21(24)18-15-12-9-7-6-8-10-13-16-19-22(25)26/h20-21,23-24H,2-19H2,1H3,(H,25,26) |
InChI Key |
KXWWULNBUIUDOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


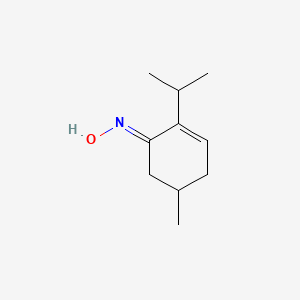

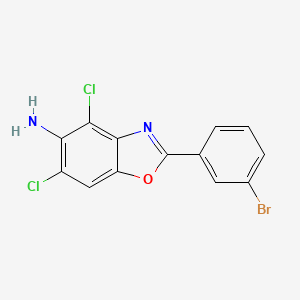
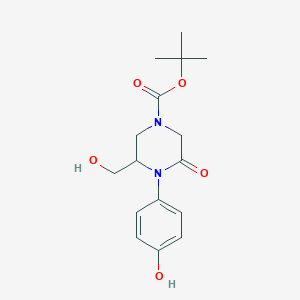
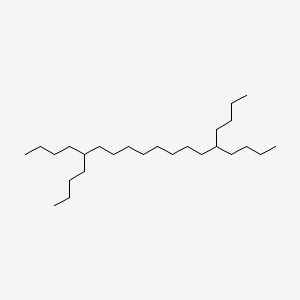
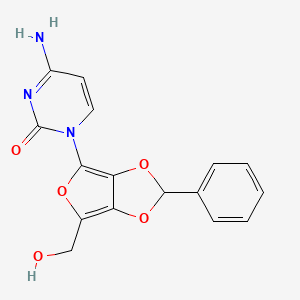

![18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]](/img/structure/B13796510.png)
![1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride](/img/structure/B13796511.png)
![2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride](/img/structure/B13796514.png)
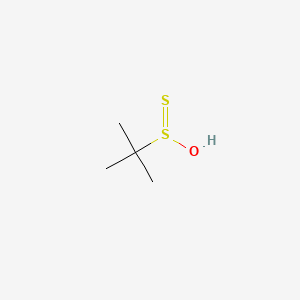
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B13796525.png)
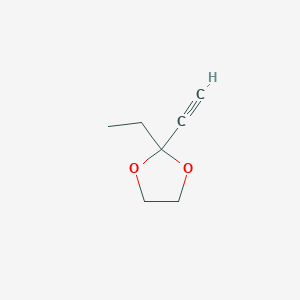
![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)
